molecular formula C14H14Cl3PSi B14131145 Diphenyl[2-(trichlorosilyl)ethyl]phosphane CAS No. 4145-77-1

Diphenyl[2-(trichlorosilyl)ethyl]phosphane

Cat. No.: B14131145
CAS No.: 4145-77-1
M. Wt: 347.7 g/mol
InChI Key: XRUDEKBFZZCMAP-UHFFFAOYSA-N
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Description

Diphenyl[2-(trichlorosilyl)ethyl]phosphane is an organophosphorus compound that features a phosphine group bonded to a trichlorosilyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl[2-(trichlorosilyl)ethyl]phosphane typically involves the reaction of diphenylphosphine with a suitable trichlorosilyl-ethyl precursor. One common method is the reaction of diphenylphosphine with 2-(trichlorosilyl)ethyl chloride in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is usually carried out in an organic solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2-(trichlorosilyl)ethyl]phosphane undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate to transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as amines or alcohols can react with the trichlorosilyl group.

    Coordination: Transition metal salts like palladium or platinum complexes are used for coordination reactions.

Major Products Formed

    Oxidation: Diphenyl[2-(trichlorosilyl)ethyl]phosphine oxide.

    Substitution: Substituted silyl-phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Diphenyl[2-(trichlorosilyl)ethyl]phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl[2-(trichlorosilyl)ethyl]phosphane exerts its effects involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphine group acts as a donor ligand, stabilizing metal complexes and facilitating various chemical transformations. The trichlorosilyl group can also undergo reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[2-(trichlorosilyl)ethyl]phosphane is unique due to the presence of the trichlorosilyl group, which imparts distinct chemical reactivity and potential for various applications. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

4145-77-1

Molecular Formula

C14H14Cl3PSi

Molecular Weight

347.7 g/mol

IUPAC Name

diphenyl(2-trichlorosilylethyl)phosphane

InChI

InChI=1S/C14H14Cl3PSi/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

XRUDEKBFZZCMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC[Si](Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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